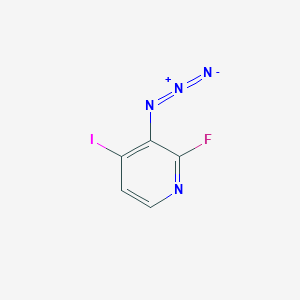
3-Azido-2-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2-fluoro-4-iodopyridine is a heterocyclic compound that contains azide, fluorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-fluoro-4-iodopyridine typically involves the introduction of azide, fluorine, and iodine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with azide, fluorine, and iodine sources under controlled conditions. For example, starting with 3-fluoro-4-iodopyridine, the azide group can be introduced using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide, fluorine, and iodine groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF for azide introduction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Cyclization Products: Triazole derivatives formed from azide-alkyne cycloaddition.
Scientific Research Applications
3-Azido-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Azido-2-fluoro-4-iodopyridine involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the azide group but shares the fluorine and iodine substituents.
2-Fluoro-4-iodopyridine: Similar structure but with different substitution pattern.
3-Azido-4-iodopyridine: Contains azide and iodine but lacks fluorine.
Uniqueness
3-Azido-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (azide, fluorine, and iodine) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
153034-84-5 |
|---|---|
Molecular Formula |
C5H2FIN4 |
Molecular Weight |
264.00 g/mol |
IUPAC Name |
3-azido-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2FIN4/c6-5-4(10-11-8)3(7)1-2-9-5/h1-2H |
InChI Key |
PGLAPENIFWYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















